Bicyclo[2.2.1]hept-5-en-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-amine can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with various reagents. For example, the reaction with epichlorohydrin in the presence of tetramethylammonium iodide yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides . Another method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with secondary amines and formaldehyde to form Mannich bases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-amine undergoes various chemical reactions, including:
Oxidation: Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to form bicyclo[2.2.1]hept-5-ene-2,3-dione.
Reduction: Reduction of amides derived from bicyclo[2.2.1]hept-5-en-2-ylmethylamine using lithium aluminum hydride.
Substitution: Reaction with electrophiles such as arene-sulfonyl chlorides and p-nitrobenzoyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, secondary amines, formaldehyde, and various electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include N-[(oxiran-2-yl)methyl]sulfonamides, Mannich bases, and various substituted derivatives of this compound .
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-amine involves its interaction with various molecular targets and pathways. For example, its reaction with epoxides leads to the formation of amino alcohols through the opening of the epoxy ring . The specific pathways and targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-amine can be compared with other similar compounds such as:
Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: Used in the synthesis of Mannich bases.
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: A precursor for various chemical transformations.
The uniqueness of this compound lies in its amine functionality combined with the rigid bicyclic structure, making it a versatile compound for diverse chemical applications.
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMRDAUUJQRTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511246 |
Source
|
Record name | Bicyclo[2.2.1]hept-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52430-93-0 |
Source
|
Record name | Bicyclo[2.2.1]hept-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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